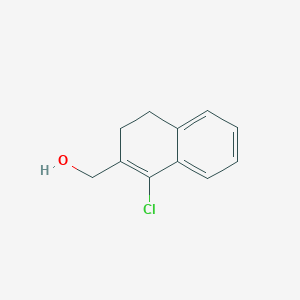
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol
カタログ番号 B182918
CAS番号:
128104-82-5
分子量: 194.66 g/mol
InChIキー: IFPWUATXSMOUFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol” is a chemical compound with the CAS Number: 128104-82-5. It has a molecular weight of 194.66 and its IUPAC name is (1-chloro-3,4-dihydro-2-naphthalenyl)methanol .
Synthesis Analysis
The synthesis of this compound involves the use of sodium borohydride in methanol at 0°C. A solution of 1-chloro-2-formyl-3,4-dihydronaphthalene is added dropwise to this mixture. The reaction is stirred at room temperature for 1 hour, after which carbon dioxide is cautiously bubbled through the reaction mixture for 15 minutes. The resulting mixture is then concentrated under reduced pressure. The residue is diluted with water, extracted with ether, dried (MgSO4), and concentrated to give the product as a yellow oil .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 and the InChI key is IFPWUATXSMOUFP-UHFFFAOYSA-N .科学的研究の応用
Chemical Reactions and Synthesis
- The compound 2-(3,4-dihydronaphthalen-1-yl)-ethanol, similar in structure to the specified compound, has been involved in various chemical reactions. For instance, when reacted with thallium(III) salts, it leads to the formation of indans through a ring contraction reaction or to cis- and trans-dimethoxylated compounds through thallium-promoted addition of methanol to the double bond (Silva & Craveiro, 2005).
Photocatalysis and Ring Contraction
- In a different study, 1,2-dihydronaphthalenes were subjected to oxidation using thallium trinitrate, leading to the production of indans. The presence of electron-donating groups in the substrate favored this rearrangement (Silva et al., 2005).
Organic Chemistry and Analytical Applications
- Another research focused on the differentiation of similar chemical structures, like octachloronaphthalene and decachloro-1,4-dihydronaphthalene, utilizing high-pressure liquid chromatography, highlighting the challenges of gas-liquid chromatography in distinguishing these compounds due to dechlorination during chromatographic separation (Ivanov et al., 1983).
Understanding Chemical Properties and Interactions
- Research into the interaction between methanol and carbon tetrachloride at the molecular level was conducted to understand their specific interactions. It was found that the interaction can be twofold: hydrogen bond and halogen bond interaction, providing insights into the behavior of mixtures of these compounds and their role in atmospheric chemistry (Pal et al., 2020).
Safety And Hazards
特性
IUPAC Name |
(1-chloro-3,4-dihydronaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWUATXSMOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564399 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
CAS RN |
128104-82-5 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To a mixture of sodium borohydride (2.83 g, 0.075 mol) in methanol (150 mL) at 0° C., was added dropwise a solution of 1-chloro-2-formyl-3,4-dihydronaphthalene (9.59 g, 0.05 mol) in dry THF (150 mL). The reaction was stirred at room temperature for 1 hour, carbon dioxide was cautiously bubbled through the reaction mixture for 15 minutes, and the resulting mixture was concentrated under reduced pressure. The residue was diluted with water (150 mL), extracted with ether (3×150 mL), dried (MgSO4) and concentrated to give 9.95 g (102%) of product as a yellow oil.



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


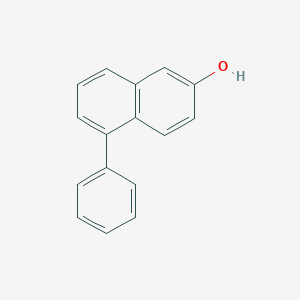
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)


![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
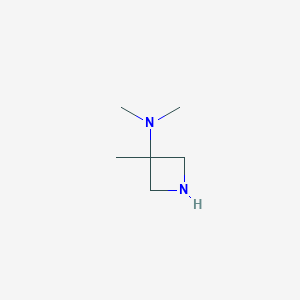
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)
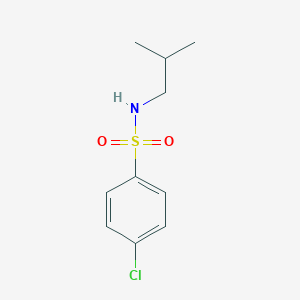
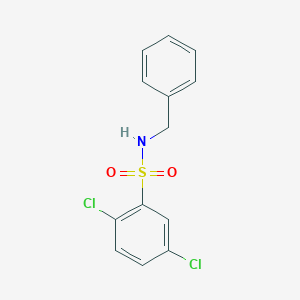
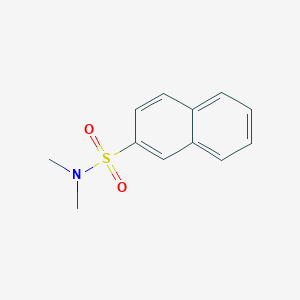
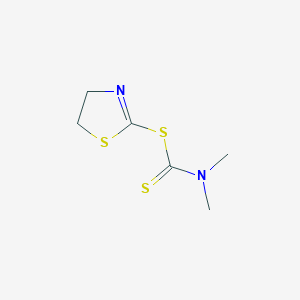
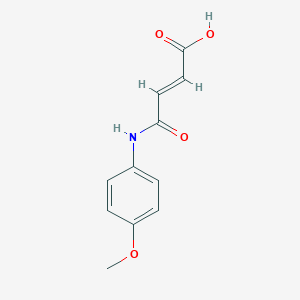
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)